molecular formula C12H16N2O B8398352 6-(1-Aminopropyl)-3,4-dihydro-quinolin-2-one

6-(1-Aminopropyl)-3,4-dihydro-quinolin-2-one

Cat. No. B8398352
M. Wt: 204.27 g/mol
InChI Key: JPZAEISOXLTIMS-UHFFFAOYSA-N
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Patent
US05446040

Procedure details

Example P-12:9.2 g of 6-propionyl-3,4-dihydro-quinolin-2-one-oxime, 10 g ofdry ammonia and 3 g of Raney nickel in 130 ml of absolute methanol are placed in a hydrogenation autoclave. The batch is hydrogenated for 12 hours at a temperature of 50° C. and a pressure of 70 bar. The catalyst is then filtered off and the solvent, as well as the excess NH3, is removed under a water-jet vacuum. Purification is carried outby flash chromatography (eluant: ethanol/ether 1:3), yielding 8.2 g of 6-(1-aminopropyl)-3,4-dihydro-quinolin-2-one.
Name
6-propionyl-3,4-dihydro-quinolin-2-one-oxime
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=NO)[CH2:9][CH2:8]2)(=O)[CH2:2][CH3:3].[NH3:17].C[OH:19]>[Ni]>[NH2:17][CH:1]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:19])[CH2:9][CH2:8]2)[CH2:2][CH3:3]

Inputs

Step One
Name
6-propionyl-3,4-dihydro-quinolin-2-one-oxime
Quantity
9.2 g
Type
reactant
Smiles
C(CC)(=O)C=1C=C2CCC(NC2=CC1)=NO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
CUSTOM
Type
CUSTOM
Details
the solvent, as well as the excess NH3, is removed under a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC(CC)C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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